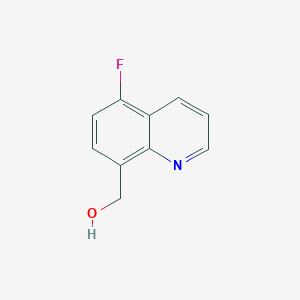

(5-Fluoroquinolin-8-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

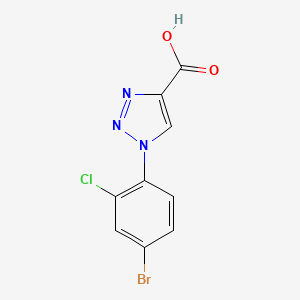

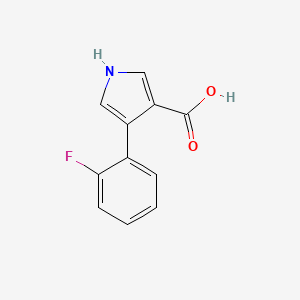

“(5-Fluoroquinolin-8-yl)methanol” is a derivative of quinoline, a heterocyclic aromatic organic compound. It has a CAS Number of 1153758-16-7 and a molecular weight of 177.18 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular formula of “(5-Fluoroquinolin-8-yl)methanol” is C10H8FNO . The InChI code is 1S/C10H8FNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-5,13H,6H2 .

Physical And Chemical Properties Analysis

“(5-Fluoroquinolin-8-yl)methanol” is a powder that is stored at room temperature . Its molecular weight is 177.18 .

Scientific Research Applications

Antibacterial Properties and Molecular Structure Analysis :

- A methanol hemisolvate of ciprofloxacin, a derivative of fluoroquinolone like (5-Fluoroquinolin-8-yl)methanol, demonstrates antibacterial properties. This molecule exists as a zwitterion in the solid state, with the methanol molecule being disordered across a twofold rotation axis (Li, Hu, Gao, Zhang, & Henry, 2006).

Fluorescent Chemosensors for Metal Ions :

- Quinoline derivatives have been used to create fluoroionophores for selective recognition of sodium and strontium ions among alkali and alkaline earth metal ions. These ligands exhibit peculiar conformational and coordination features in their metal ion complexes (Casnati et al., 2003).

- Novel chemosensors for Pd2+ ions detection have been developed using functionalized tetrahydroquinoline derivatives, showing high selectivity and low detection limits (Shally et al., 2020).

Stability and Fluorescence in Aqueous Media :

- 6-Methoxy-4-quinolone, an oxidation product related to (5-Fluoroquinolin-8-yl)methanol, shows strong fluorescence in a wide pH range and high stability against light and heat, making it a valuable fluorescent labeling reagent (Hirano et al., 2004).

Photophysical Studies and Molecular Dynamics :

- The role of hydrogen bonding in the preferential solvation of aminoquinoline in binary solvent mixtures has been examined, delineating the impacts of solvent polarity and solute-solvent hydrogen bonding (Das, Singha, Singh, & Datta, 2021).

Luminescence and Energy Transfer Studies :

- Polymer ligands containing a quinolinone fluorophore exhibit increased emission intensity in the presence of certain metal ions, demonstrating potential in luminescence-based applications (Výprachtický, Cimrová, Kukla, & Pavlačková, 2006).

Use in Drug Nanoparticle Formation :

- Supercritical antisolvent processes have been used to produce 5-fluorouracil nanoparticles for pulmonary delivery, demonstrating the compound's role in enhancing drug delivery systems (Kalantarian et al., 2010).

Safety and Hazards

The safety information for “(5-Fluoroquinolin-8-yl)methanol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

(5-fluoroquinolin-8-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-5,13H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFGFUSNCUMLLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656180 |

Source

|

| Record name | (5-Fluoroquinolin-8-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoroquinolin-8-yl)methanol | |

CAS RN |

1153758-16-7 |

Source

|

| Record name | (5-Fluoroquinolin-8-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1371024.png)

carbamoyl}-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1371025.png)